molecular formula C6H7NO2 B2852644 3-Methylfuran-2-carboxamide CAS No. 84374-70-9

3-Methylfuran-2-carboxamide

Cat. No. B2852644
CAS RN: 84374-70-9
M. Wt: 125.127
InChI Key: RDQSAEZUEUFCFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methylfuran-2-carboxamide is a chemical compound with the molecular weight of 160.6 . It is a powder form substance and is stored at a temperature of 4°C .


Synthesis Analysis

Furan carboxamides, including 3-Methylfuran-2-carboxamide, can be synthesized using a series of model compounds inspired by the chemical structure of fenfuram . Another method involves the synthesis of ester and amide derivatives containing furan rings under mild synthetic conditions supported by microwave radiation .


Molecular Structure Analysis

The molecular structure of 3-Methylfuran-2-carboxamide includes an electron-rich furan moiety and an anilide ring . These functionalities are also present in several classes of common micropollutants .


Chemical Reactions Analysis

Furan carboxamides, including 3-Methylfuran-2-carboxamide, are involved in photodegradation reactions involving singlet oxygen (1O2) and triplet chromophoric dissolved organic matter (3CDOM*) . The furan is expected to react exclusively with 1O2, while the anilide should be oxidized by 3CDOM* .


Physical And Chemical Properties Analysis

3-Methylfuran-2-carboxamide is a powder form substance . It is stored at a temperature of 4°C . The conformational preferences of furan-based arylamides, including 3-Methylfuran-2-carboxamide, have been studied using a combination of computational methods and NMR experiments .

Scientific Research Applications

Synthesis of Benzofuran Derivatives

3-Methylfuran-2-carboxamide serves as a precursor in the synthesis of elaborate benzofuran-2-carboxamide derivatives . These compounds are significant due to their presence in many biologically active natural products and drugs . The synthetic route involves directed C–H arylation and transamidation chemistry, which allows for the creation of a wide range of structurally diverse collections of benzofuran derivatives for small molecule screening campaigns.

Antibacterial Activity

Furan derivatives, including those derived from 3-Methylfuran-2-carboxamide, have been studied for their antibacterial properties . They are particularly important in the search for new drugs due to their potential to treat multi-resistant illnesses with distinct mechanisms of action . The furan nucleus is incorporated as an essential synthetic technique in medicinal chemistry, offering a wide range of prospects to combat microbial resistance.

Indirect Photochemistry Studies

In environmental chemistry, 3-Methylfuran-2-carboxamide-based compounds are used as model compounds to study indirect photochemical processes . These studies help understand the competition between different modes of photochemistry, which is crucial for assessing the environmental fate of organic compounds .

Safety and Hazards

3-Methylfuran-2-carboxamide has a GHS07 hazard pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

3-methylfuran-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c1-4-2-3-9-5(4)6(7)8/h2-3H,1H3,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDQSAEZUEUFCFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=C1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylfuran-2-carboxamide

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a stirred flask containing excess concentrated ammonium hydroxide was added gradually 50 g of 3-methyl-2-furoyl chloride. The resulting mixture was extracted with dichloromethane. The extracts were dried, then evaporated to provide solid 3-methylfuran-2-carboxamide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.